molecular formula C24H32N2O4S B2475179 1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide CAS No. 536701-34-5

1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

Cat. No. B2475179
CAS RN: 536701-34-5
M. Wt: 444.59
InChI Key: ZEMQTQURVVUXAR-UHFFFAOYSA-N
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Description

1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is a useful research compound. Its molecular formula is C24H32N2O4S and its molecular weight is 444.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Enamine Reactions and Pyrimidoisoquinoline Derivatives : Enamines of isoquinoline series, including those related to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, are used in reactions with acyl chlorides to produce 2-oxopyrimidoisoquinoline derivatives (Granik et al., 1982).

  • Synthesis of Tetrahydroisoquinoline Derivatives : The synthesis of various tetrahydroisoquinoline derivatives, including those with methoxy groups, has been investigated for their potential chemical and pharmacological properties (Shirasaka et al., 1990).

Pharmacological Studies

  • Apamin-sensitive Binding Sites : Methoxylated tetrahydroisoquinolinium derivatives derived from compounds similar to N-methyl-laudanosine have been synthesized and evaluated for their affinity to apamin-sensitive binding sites, indicating potential pharmacological applications (Graulich et al., 2006).

Chemical Structure and Properties

  • Stereochemical Analysis : The stereochemistry of various tetrahydroisoquinoline derivatives, including those with dimethoxy substitutions, has been studied, providing insights into their conformational behaviors (Sohár et al., 1992).

  • Reactions with o-Quinone Methides : Tetrahydroisoquinolines, similar in structure to the chemical , have been involved in reactions with o-quinone methides, leading to the formation of various heterocyclic compounds (Osyanin et al., 2011).

Metabolic Studies

  • Metabolism of P-glycoprotein Inhibitors : Compounds structurally related to the query chemical have been studied for their metabolism in the context of P-glycoprotein inhibition, revealing various metabolic pathways and products (Paek et al., 2006).

properties

IUPAC Name

1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-16-10-17(2)12-19(11-16)30-15-21-20-14-23(29-5)22(28-4)13-18(20)6-8-26(21)24(31)25-7-9-27-3/h10-14,21H,6-9,15H2,1-5H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMQTQURVVUXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NCCOC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

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